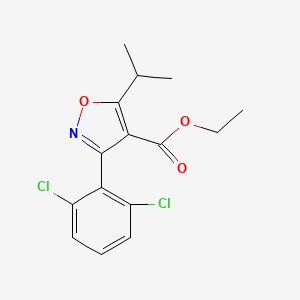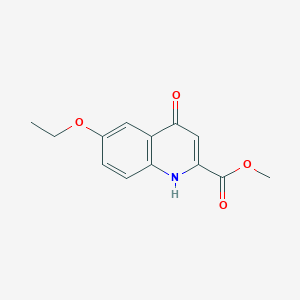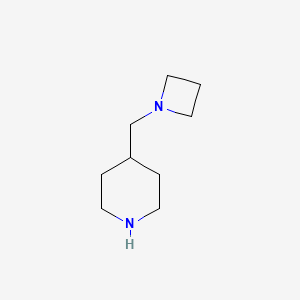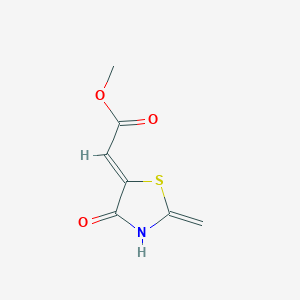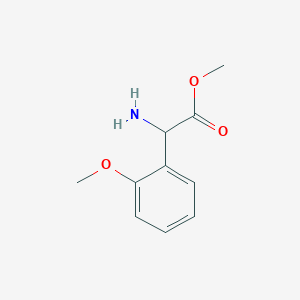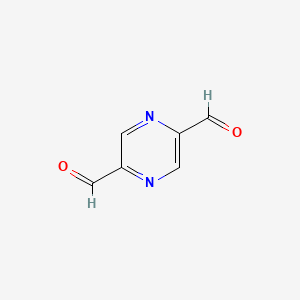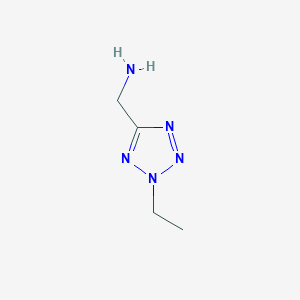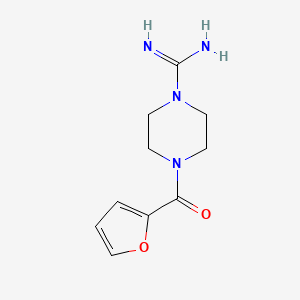
Ethyl 2-(4-fluorophenoxy)acetate
Overview
Description
Ethyl 2-(4-fluorophenoxy)acetate is a chemical compound with the molecular formula C10H11FO3 .
Molecular Structure Analysis
The InChI code for Ethyl 2-(4-fluorophenoxy)acetate is 1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 . This indicates that the compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
Ethyl 2-(4-fluorophenoxy)acetate is a powder at room temperature . It has a molecular weight of 182.19 . The compound’s other physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.Scientific Research Applications
- Ethyl 2-(4-fluorophenoxy)acetate serves as a precursor in the synthesis of herbicides. Researchers explore its potential for developing effective weed control agents. For instance, pyraflufen-ethyl, a herbicide, contains a similar structural motif and is used in agriculture .
- Scientists have employed a chemoenzymatic route to synthesize related compounds, such as (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate. This approach involves enantioselective transesterification using Candida antarctica lipase B (Novozym 435) .
Herbicide Development
Chemoenzymatic Synthesis
Analytical Chemistry
Mechanism of Action
Target of Action
Ethyl 2-(4-fluorophenoxy)acetate is a novel phenyluracil herbicide . Its primary target is the enzyme protoporphyrinogen oxidase (PPOX) . PPOX plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival and growth of plants .
Mode of Action
The compound interacts with its target, PPOX, by inhibiting its activity . This inhibition disrupts the normal biosynthesis of heme and chlorophyll, leading to the death of the plant cells .
Biochemical Pathways
The affected pathway is the heme and chlorophyll biosynthesis pathway. By inhibiting PPOX, Ethyl 2-(4-fluorophenoxy)acetate prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of heme and chlorophyll . The downstream effect is the disruption of essential biological processes in plants, such as photosynthesis, leading to plant death .
Result of Action
The molecular effect of Ethyl 2-(4-fluorophenoxy)acetate’s action is the inhibition of PPOX, which disrupts the biosynthesis of heme and chlorophyll . On a cellular level, this leads to the death of plant cells, and ultimately, the death of the plant .
properties
IUPAC Name |
ethyl 2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLDBMSPNHYJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenoxy)acetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

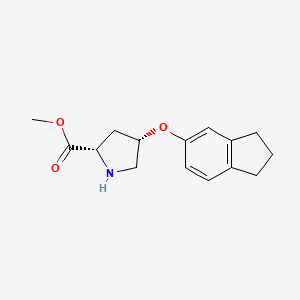
![7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B3154372.png)
![4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline](/img/structure/B3154375.png)
